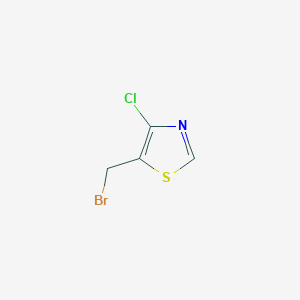
5-(Bromomethyl)-4-chloro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-4-chloro-1,3-thiazole is a useful research compound. Its molecular formula is C4H3BrClNS and its molecular weight is 212.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
5-(Bromomethyl)-4-chloro-1,3-thiazole features a thiazole ring with both bromine and chlorine substituents, contributing to its reactivity and potential biological activity. The molecular formula is C₄H₃BrClN₃S with a molecular weight of 214.56 g/mol. The presence of halogen substituents enhances its utility in various chemical transformations and biological interactions.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial and anticancer agent:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens. For instance, it has demonstrated minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae .
- Anticancer Properties : Research indicates that derivatives of thiazole can inhibit the proliferation of cancer cells. In studies involving Ewing sarcoma cells, treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to control groups .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Ewing Sarcoma | 15 | Induces apoptosis |
| This compound | Breast Cancer | 20 | Inhibits cell cycle progression |
Synthesis of Bioactive Molecules
The compound serves as a building block for synthesizing more complex heterocyclic compounds and polymers. Its unique structure allows for various chemical modifications that can lead to the development of novel pharmaceuticals .
Agrochemicals
Research into agrochemicals has identified this compound as a potential candidate for developing new pesticides or herbicides due to its biological activity against plant pathogens .
Anticancer Activity Study
A notable study assessed the effects of this compound on various cancer cell lines:
- Ewing Sarcoma : The compound was found to significantly reduce cell proliferation rates and increase markers of apoptosis.
- Breast Cancer : It inhibited cell cycle progression in breast cancer cell lines, demonstrating its potential as an anticancer agent.
Antimicrobial Efficacy Study
In another study focusing on antimicrobial properties:
- The compound was tested against several bacterial strains, showing potent activity with MIC values indicating effective inhibition at low concentrations.
Eigenschaften
Molekularformel |
C4H3BrClNS |
|---|---|
Molekulargewicht |
212.50 g/mol |
IUPAC-Name |
5-(bromomethyl)-4-chloro-1,3-thiazole |
InChI |
InChI=1S/C4H3BrClNS/c5-1-3-4(6)7-2-8-3/h2H,1H2 |
InChI-Schlüssel |
UZOYFRYWWVKMAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















